[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a compound with the molecular formula C12H9NO4S and a molecular weight of 263.274 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid via a one-pot multicomponent reaction (MCR) in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) . This method is favored for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring purity and consistency of the final product .
Chemical Reactions Analysis
[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds are known for their antidiabetic properties and share a similar thiazolidine core structure.
Rhodanine derivatives: These compounds also contain a thiazolidine ring and have been studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities .
Properties
IUPAC Name |
2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNYSPGLDGPDIU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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